molecular formula C7H8BrNO B7941635 (4-Amino-3-bromophenyl)methanol

(4-Amino-3-bromophenyl)methanol

Cat. No.: B7941635
M. Wt: 202.05 g/mol
InChI Key: ZYUUROXGZLAEQH-UHFFFAOYSA-N
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Description

(4-Amino-3-bromophenyl)methanol is a brominated aromatic compound featuring a hydroxylmethyl (-CH2OH) group, an amino (-NH2) group, and a bromine atom on a benzene ring. The compound’s reactivity and applications are influenced by the electronic and steric effects of its substituents, making it a candidate for pharmaceutical intermediates or synthetic building blocks in cross-coupling reactions.

Properties

IUPAC Name

(4-amino-3-bromophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUUROXGZLAEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-bromophenyl)methanol can be achieved through several methods. One common approach involves the bromination of (4-Aminophenyl)methanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of (4-Amino-3-bromophenyl)methanol may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Chemical Reactions Analysis

Oxidation of the Hydroxymethyl Group

The primary alcohol (-CH₂OH) undergoes oxidation to form a carboxylic acid or ketone under controlled conditions.

Reaction Type Reagents/Conditions Product Source
OxidationKMnO₄ (acidic) or CrO₃(4-Amino-3-bromophenyl)carboxylic acid
Selective OxidationTEMPO/NaClO₂ (mild conditions)(4-Amino-3-bromophenyl)aldehyde

Key Findings :

  • Strong oxidants like KMnO₄ yield carboxylic acids, while milder agents (e.g., TEMPO) produce aldehydes.

  • Steric hindrance from the bromine and amino groups may slow reaction kinetics .

Nucleophilic Substitution of Bromine

The bromine atom participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the amino group.

Reagent Conditions Product Source
NaN₃ (sodium azide)DMF, 100°C, 12h(4-Amino-3-azidophenyl)methanol
NH₃ (ammonia)Cu catalyst, 150°C, pressure(4-Amino-3-aminophenyl)methanol

Mechanistic Insight :

  • The amino group (-NH₂) activates the ring via electron donation, facilitating SNAr at the brominated position.

  • Azide substitution is favored in polar aprotic solvents like DMF .

Amino Group Functionalization

The primary amine (-NH₂) undergoes acetylation, diazotization, or coupling reactions.

Reaction Type Reagents/Conditions Product Source
AcetylationAcetic anhydride, pyridine(4-Acetamido-3-bromophenyl)methanol
DiazotizationNaNO₂, HCl, 0–5°CDiazonium salt intermediate

Applications :

  • Diazonium salts enable coupling with phenols or amines to form azo dyes .

  • Acetylation protects the amino group during subsequent reactions .

Esterification and Ether Formation

The hydroxymethyl group reacts with acyl chlorides or alkyl halides to form esters or ethers.

Reagent Conditions Product Source
Acetyl chloridePyridine, RT(4-Amino-3-bromophenyl)methyl acetate
CH₃I (methyl iodide)K₂CO₃, DMF, 60°C(4-Amino-3-bromophenyl)methyl ether

Notes :

  • Ether formation requires base-mediated deprotonation of the hydroxyl group .

  • Esters are intermediates for further hydrolysis or polymerization.

Reductive Transformations

The hydroxymethyl group can be reduced, though this is less common due to its primary alcohol nature.

Reagent Conditions Product Source
LiAlH₄THF, reflux(4-Amino-3-bromophenyl)methane

Challenges :

  • Over-reduction risks cleavage of the aromatic ring.

Photochemical and Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings (e.g., Suzuki, Heck).

Reaction Type Catalyst/Reagents Product Source
Heck CouplingPd(OAc)₂, P(tBu)₃, iPr₂NEtStyrenyl derivatives

Example :

  • Coupling with acrylates yields α,β-unsaturated ketones under microwave irradiation .

Scientific Research Applications

(4-Amino-3-bromophenyl)methanol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Amino-3-bromophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding or hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers

Positional isomers of (4-Amino-3-bromophenyl)methanol differ in the arrangement of substituents on the benzene ring. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature Similarity Score*
(3-Amino-4-bromophenyl)methanol 1261666-42-5 C7H8BrNO 202.05 Br at position 4, NH2 at position 3 0.92
(2-Amino-4-bromophenyl)methanol 397323-70-5 C7H8BrNO 202.05 Br at position 4, NH2 at position 2 1.00
(2-Amino-3-bromophenyl)methanol 50739-76-9 C7H8BrNO 202.05 Br at position 3, NH2 at position 2 0.92

Similarity Score : Computed based on structural overlap with the target compound (higher score = greater similarity).

Research Findings :

  • The position of bromine and amino groups significantly alters electronic properties.
  • Isomers with NH2 at position 2 exhibit reduced steric hindrance, favoring reactivity in nucleophilic substitutions .

Substituent Variations

Replacing bromine with other functional groups modifies physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Change Key Impact
(4-Amino-3-methoxyphenyl)methanol Not provided C8H11NO2 153.18 Br → OCH3 Increased solubility due to OCH3’s electron-donating nature
(4-Bromophenyl)(3-(methylthio)phenyl)methanol 1443342-97-9 C14H13BrOS 309.22 NH2 → SCH3 Enhanced lipophilicity and potential for thiol-mediated reactivity

Research Findings :

  • Methoxy (-OCH3) substitution improves aqueous solubility, making the compound more suitable for biological applications .
  • Methylthio (-SCH3) groups introduce sulfur-based reactivity, useful in organometallic catalysis .

Brominated Derivatives

Polybrominated analogs exhibit distinct reactivity profiles:

Compound Name CAS Number Molecular Formula Molecular Weight Bromine Count Key Property
(2-Amino-3,5-dibromophenyl)methanol 55289-36-6 C7H7Br2NO 280.95 2 Higher density and melting point due to increased halogen content

Research Findings :

  • Dibrominated derivatives show reduced solubility in polar solvents but enhanced stability in radical reactions .

Biological Activity

(4-Amino-3-bromophenyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of an amino group and a bromine atom on a phenyl ring, suggests various interactions with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

  • Molecular Formula : C7H8BrN1O
  • Molecular Weight : 202.05 g/mol
  • Structure : The compound features a hydroxymethyl group (-CH2OH) and an amino group (-NH2) attached to a brominated phenyl ring.

The biological activity of (4-Amino-3-bromophenyl)methanol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Hydrogen Bonding : The amino and hydroxymethyl groups can form hydrogen bonds with active sites on proteins, influencing enzyme activity.
  • Halogen Bonding : The bromine atom may participate in halogen bonding, enhancing the compound's binding affinity to certain biological targets.

Antitumor Activity

Research indicates that compounds similar to (4-Amino-3-bromophenyl)methanol exhibit antitumor properties. For instance, studies have shown that related brominated phenyl compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

CompoundType of CancerMechanism of ActionReference
(4-Amino-3-bromophenyl)methanolBreast CancerInduces apoptosis
(4-Bromoaniline)Lung CancerInhibits cell migration

Enzyme Inhibition

(4-Amino-3-bromophenyl)methanol has been investigated for its potential as an enzyme inhibitor. It may act on various protein kinases, which are critical in cancer signaling pathways. Inhibiting these enzymes can lead to reduced tumor growth and metastasis.

Case Study 1: Antitumor Screening

In a study screening 150,000 compounds for antitumor activity, several brominated phenyl derivatives were identified as promising candidates. (4-Amino-3-bromophenyl)methanol was included in this screening due to its structural similarities with known active compounds. The results indicated significant inhibition of tumor cell lines, particularly in breast cancer models .

Case Study 2: Enzyme Interaction Analysis

A detailed analysis of the interaction between (4-Amino-3-bromophenyl)methanol and specific kinases revealed that the compound effectively inhibited the activity of certain kinases involved in cancer progression. This inhibition was linked to the compound's ability to bind at the ATP site of these enzymes, blocking their activity and leading to decreased cell proliferation .

Comparison with Related Compounds

Comparative studies have been conducted with other halogenated phenyl compounds to assess the unique properties imparted by the bromine atom in (4-Amino-3-bromophenyl)methanol.

CompoundBiological ActivityBinding AffinityReference
(4-Amino-3-chlorophenyl)methanolModerate antitumor activityLower than brominated analogs
(4-Amino-3-fluorophenyl)methanolWeak kinase inhibitorSignificantly lower than brominated analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-3-bromophenyl)methanol
Reactant of Route 2
(4-Amino-3-bromophenyl)methanol

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